2-(3-iodophenyl)-5-phenyl-1,3,4-oxadiazole
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Overview
Description
2-(3-Iodophenyl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a phenyl group and an iodophenyl group
Mechanism of Action
Target of Action
It is part of the phenotypic screening library from enamine, which includes compounds with a broad diversity of biological targets .
Mode of Action
Enamines are known to act as nucleophiles, similar to enolates, in many reactions . They can undergo a three-step process: formation of the enamine, reaction with an electrophile to form an iminium salt, and hydrolysis of the iminium salt to reform the aldehyde or ketone .
Biochemical Pathways
The phenotypic screening library, which includes this compound, is designed for the investigation of signaling pathways .
Pharmacokinetics
Enamine does emphasize the importance of pharmacokinetics in their in vivo studies .
Result of Action
The phenotypic screening library, which includes this compound, is designed for the discovery of new biological targets .
Action Environment
Such factors are typically considered in the design and execution of in vivo studies .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(3-iodophenyl)-5-phenyl-1,3,4-oxadiazole are intriguing. It is an enamine, a type of compound formed from a secondary amine and an aldehyde or ketone . Enamines are nucleophilic, meaning they donate electron pairs to form bonds . They undergo reactions with electrophiles such as alkyl halides
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As an enamine, it is likely to interact with other molecules through its nucleophilic properties . It may bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. These potential mechanisms need to be confirmed through rigorous experimental studies.
Metabolic Pathways
Enamines are involved in various metabolic pathways, including the kynurenine pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-iodophenyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3-iodobenzohydrazide with benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: The phenyl groups can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(3-Iodophenyl)-5-phenyl-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is studied for its use in organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-Phenyl-1,3,4-oxadiazole: Lacks the iodophenyl group, which can affect its reactivity and applications.
2-(4-Iodophenyl)-5-phenyl-1,3,4-oxadiazole: Similar structure but with the iodine atom in a different position, which can influence its chemical properties and biological activity.
Uniqueness: The presence of the 3-iodophenyl group in 2-(3-iodophenyl)-5-phenyl-1,3,4-oxadiazole imparts unique reactivity, particularly in substitution and coupling reactions. This makes it a valuable compound for developing new materials and pharmaceuticals.
Properties
IUPAC Name |
2-(3-iodophenyl)-5-phenyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9IN2O/c15-12-8-4-7-11(9-12)14-17-16-13(18-14)10-5-2-1-3-6-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBKOHNAHPCMBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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